molecular formula C12H7N3O3 B4329318 8-nitro-6H-pyrido[1,2-a]quinazolin-6-one

8-nitro-6H-pyrido[1,2-a]quinazolin-6-one

Cat. No.: B4329318
M. Wt: 241.20 g/mol
InChI Key: LHOKKZZLUZTPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Nitro-6H-pyrido[1,2-a]quinazolin-6-one is a bicyclic heterocyclic compound featuring a fused pyridine-quinazolinone core with a nitro substituent at the 8-position. Similar compounds, such as pyridazino[1,6-a]quinazolin-6-one derivatives, are synthesized via cyclization reactions under acidic or basic conditions .

Properties

IUPAC Name

8-nitropyrido[1,2-a]quinazolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3/c16-12-9-7-8(15(17)18)4-5-10(9)14-6-2-1-3-11(14)13-12/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOKKZZLUZTPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)C3=C(N2C=C1)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-nitro-6H-pyrido[1,2-a]quinazolin-6-one can be achieved through various synthetic routes. One of the efficient methods involves the Hofmann reaction, which includes the annulation of o-(pyridin-2-yl)aryl amides. This reaction is mediated by a nontoxic and eco-friendly organoiodine reagent, such as PIFA (phenyliodine(III) bis(trifluoroacetate)). The reaction conditions are mild, and the process is operationally simple, with a short reaction time and high yields .

Chemical Reactions Analysis

8-nitro-6H-pyrido[1,2-a]quinazolin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The nitro group at the 8th position can be reduced to an amino group, leading to the formation of 8-amino-6H-pyrido[1,2-a]quinazolin-6-one. Additionally, substitution reactions can occur at the nitro group, resulting in the formation of various derivatives with different functional groups .

Scientific Research Applications

8-nitro-6H-pyrido[1,2-a]quinazolin-6-one has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a building block for the synthesis of novel organic fluorophores and photocatalysts. In biology and medicine, it exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound’s unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development and therapeutic applications .

Mechanism of Action

The mechanism of action of 8-nitro-6H-pyrido[1,2-a]quinazolin-6-one involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells. The compound’s ability to modulate multiple pathways makes it a versatile agent in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Spectral Differences

2-Mercapto-6H-Pyridazino[1,6-a]quinazolin-6-one ([8b])
  • Core Structure: Shares a quinazolinone backbone but fused with pyridazine (pyridazino[1,6-a]) instead of pyridine (pyrido[1,2-a]).
  • Substituents: Contains a mercapto (-SH) group instead of a nitro (-NO₂) group.
  • Spectral Data :
    • IR: Absorptions at 2214 cm⁻¹ (C≡N) and 1674 cm⁻¹ (C=O) .
    • ¹H-NMR: A singlet at 6.80 ppm (SH proton) and aromatic protons at 8.23 ppm .
  • Synthesis: Cyclization of arylhydrazone derivatives under reflux in ethanolic HCl .
6-Amino-3-Nitro-6H,7H,8H,9H,11H-Pyrido[2,1-b]quinazolin-11-one
  • Core Structure: Pyrido[2,1-b]quinazolinone with a nitro group at position 3 (vs. 8 in the target compound).
  • Substituents: Amino (-NH₂) group at position 6 and nitro at position 3.
  • Molecular Formula : C₁₂H₁₂N₄O₃ (MW: 260.25) .
  • Implications : Positional isomerism of the nitro group may alter electronic distribution and biological targeting.

Structure-Activity Relationship (SAR) Insights

  • Nitro Group Position : Nitro at position 8 (target) vs. 3 () may influence solubility, steric interactions, and metabolic stability.
  • Ring Fusion: Pyrido[1,2-a] vs. pyridazino[1,6-a] systems alter π-electron delocalization, impacting reactivity and intermolecular interactions .
  • Substituent Effects : Mercapto groups (e.g., [8b]) introduce hydrogen-bonding capacity, whereas nitro groups enhance electrophilicity .

Q & A

Q. What are the standard synthetic protocols for 8-nitro-6H-pyrido[1,2-a]quinazolin-6-one, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and nitration. For example:

Cyclization: Use a refluxing solvent (e.g., acetic acid) to form the pyrido-quinazolinone core .

Nitration: Introduce the nitro group via electrophilic aromatic substitution under controlled temperatures (0–5°C) to minimize side reactions .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor purity via HPLC (≥95%) or TLC .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

  • 1H/13C NMR: Assign peaks based on substituent environments (e.g., nitro groups deshield adjacent protons; quinazolinone carbonyl at ~170 ppm) .
  • FT-IR: Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and carbonyl (1680–1720 cm⁻¹) groups .
  • HRMS (ESI): Match experimental [M+H]+ to theoretical mass (±5 ppm tolerance) .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., nitro group position) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation (use fume hoods) .
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizers .
  • Disposal: Follow hazardous waste guidelines (e.g., neutralization before disposal) .
  • Emergency: Immediate rinsing for skin contact (15 min water), and consult SDS for spill management .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
  • Catalysis: Evaluate Pd/C or CuI for cross-coupling steps (e.g., Suzuki reactions for functionalization) .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min vs. 6h) and improve yields by 10–15% .

Example Optimization Data:

ConditionYield (Standard)Yield (Optimized)
Reflux (6h)60%
Microwave (30 min)70%

Q. How should researchers address conflicting spectral data during characterization?

Methodological Answer:

  • Verify Purity: Re-run chromatography or recrystallization to exclude impurities affecting NMR/IR .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals (e.g., aromatic protons in fused rings) .
  • Isotopic Labeling: Use 15N-labeled precursors to confirm nitro group assignments in complex spectra .

Case Study: Discrepancies in carbonyl IR peaks (1680 vs. 1720 cm⁻¹) may arise from polymorphic forms. Use DSC to identify crystalline vs. amorphous phases .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with halogens, alkyl chains, or heteroaromatics at positions 2, 3, and 8 .
  • Biological Assays: Test cytotoxicity (MTT assay) and target binding (e.g., kinase inhibition) to correlate substituents with activity .
  • Computational Modeling: Perform docking studies (AutoDock Vina) to predict interactions with biological targets (e.g., ATP-binding pockets) .

SAR Data Example:

DerivativeR GroupIC₅₀ (μM)
8-Nitro–NO₂0.94 ± 0.14
8-Amino–NH₂>10

Q. How to reconcile contradictory bioactivity data across studies?

Methodological Answer:

  • Replicate Experiments: Conduct triplicate assays under standardized conditions (e.g., cell line, passage number) .
  • Statistical Analysis: Apply ANOVA or t-tests to assess significance (p < 0.05). Address outliers via Grubbs’ test .
  • Meta-Analysis: Compare data with published studies (e.g., PubChem BioAssay) to identify protocol discrepancies .

Conflict Resolution Example: If Compound A shows IC₅₀ = 1.2 μM in Study X but 4.7 μM in Study Y, verify cell viability assay parameters (e.g., incubation time, serum concentration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-nitro-6H-pyrido[1,2-a]quinazolin-6-one
Reactant of Route 2
8-nitro-6H-pyrido[1,2-a]quinazolin-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.